Fmoc-3,5-dinitro-Tyr-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

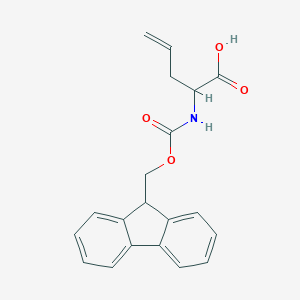

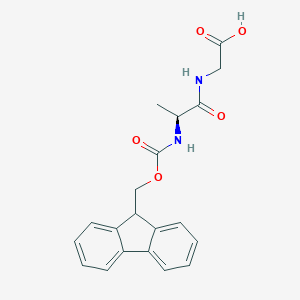

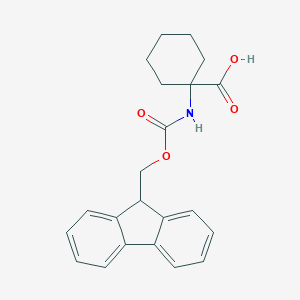

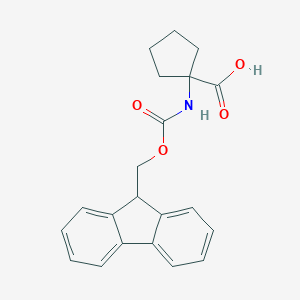

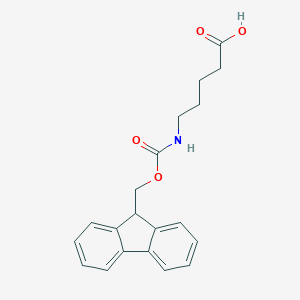

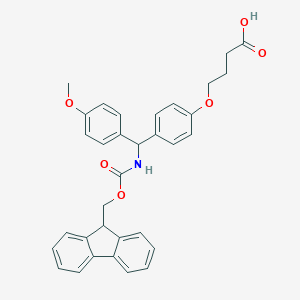

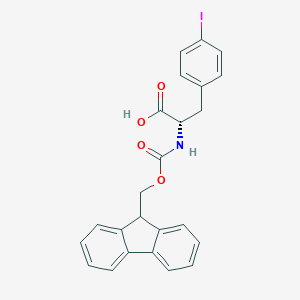

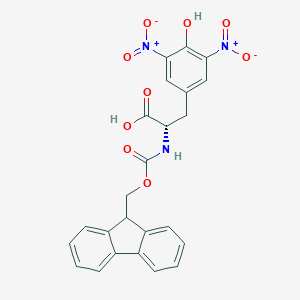

Fmoc-3,5-dinitro-Tyr-OH is a chromophoric amino acid . The rather acidic o,o’-dinitrophenol moiety will form a piperidine salt during Fmoc-SPPS .

Synthesis Analysis

Fmoc-3,5-dinitro-Tyr-OH is used in solid-phase peptide synthesis (SPPS) and requires a base treatment preceding the final TFA cleavage . A study has shown that Fmoc-protected amino esters can be hydrolyzed using calcium (II) iodide as a protective agent for the Fmoc protecting group .Molecular Structure Analysis

The Fmoc-3,5-dinitro-Tyr-OH molecule contains a total of 58 bonds. There are 39 non-H bonds, 24 multiple bonds, 9 rotatable bonds, 6 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 nitro groups .Chemical Reactions Analysis

The acidic o,o’-dinitrophenol moiety of Fmoc-3,5-dinitro-Tyr-OH will form a piperidine salt during Fmoc-SPPS . This reaction is part of the solid-phase peptide synthesis process.Physical And Chemical Properties Analysis

Fmoc-3,5-dinitro-Tyr-OH has a molecular weight of 493.43 and a chemical formula of C₂₄H₁₉N₃O₉ . It contains a total of 55 atoms; 19 Hydrogen atoms, 24 Carbon atoms, 3 Nitrogen atoms, and 9 Oxygen atoms .Applications De Recherche Scientifique

Peptide Synthesis and Protein Phosphatase Research

- Fully protected 3,5-difluorotyrosine (F2Y), Fmoc-F2Y(tBu)-OH, prepared via a chemoenzymatic process, is incorporated into peptides and peptide libraries. These F2Y-containing peptides exhibit similar kinetic properties to their tyrosine counterparts but are resistant to tyrosinase, making F2Y a valuable tyrosine surrogate in peptide library screening for protein tyrosine phosphatase (PTP) substrates (Gopishetty et al., 2008).

Hydrogel Formation and Graphene Incorporation

- Fmoc-protected synthetic dipeptides, including Fmoc-Tyr-Asp-OH, form stable supramolecular hydrogels characterized by entangled nanofibrillar structures. These hydrogels, especially those containing aromatic moieties like Tyr, can successfully incorporate reduced graphene oxide (RGO) to form a stable hybrid hydrogel, highlighting potential applications in nanotechnology (Adhikari & Banerjee, 2011).

Enzyme-Initiated Hydrogel Assembly

- Enzyme-initiated assembly of Fmoc-tyrosine hydrogels through enzymatic dephosphorylation under physiological conditions enables control over the gelation time and mechanical properties. This technique offers a cost-effective method for creating tunable gel systems with potential applications in three-dimensional cell culture (Thornton et al., 2009).

Phosphopeptide Synthesis

- Fmoc derivatives, such as Fmoc-Tyr(PO3Me2)-OH, are utilized in Fmoc/solid-phase peptide synthesis for the incorporation of O-phosphotyrosine into peptides. This technique has evolved to allow the synthesis of complex Tyr(P)-containing peptides, indicating its importance in peptide research (Perich, 1991).

Supramolecular Assembly and Hydrogelation

- Fmoc-l-DOPA-d-Oxd-OH, derived from l-DOPA, demonstrates its gelation ability in comparison with other Fmoc-modified amino acids. The hydrogel formation is sensitive to both the number of hydroxyl groups on the aromatic rings and the trigger used, showcasing the potential for creating diverse hydrogel systems for various applications (Zanna, Iaculli, & Tomasini, 2017).

Mécanisme D'action

Target of Action

Fmoc-3,5-dinitro-L-tyrosine is an Fmoc protected tyrosine derivative . Tyrosine is a very important amino acid, one of the few amino acids which is phosphorylated to vary the physical properties of the peptides .

Mode of Action

The compound interacts with its targets through a process known as solid phase peptide synthesis . The Fmoc group is typically removed with a base such as pyridine .

Biochemical Pathways

The compound plays a role in the formation of iodinated thyroid hormones . This suggests that it may be involved in the regulation of metabolic processes, growth, and development.

Pharmacokinetics

Given its molecular weight of 49342 , it may have certain pharmacokinetic characteristics that affect its bioavailability.

Result of Action

Its role in the formation of iodinated thyroid hormones suggests that it may have significant effects on cellular metabolism and growth .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, it is recommended to store the compound at 0-8°C , suggesting that temperature may affect its stability.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O9/c28-22-20(26(32)33)10-13(11-21(22)27(34)35)9-19(23(29)30)25-24(31)36-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19,28H,9,12H2,(H,25,31)(H,29,30)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHMVDPPLJEJHZ-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628726 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3,5-dinitro-L-tyrosine | |

CAS RN |

195434-42-5 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.